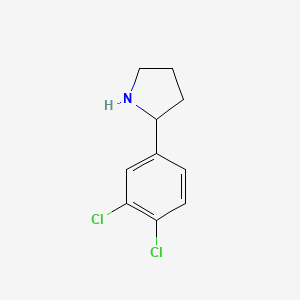

2-(3,4-Dichlorophenyl)pyrrolidine

Descripción general

Descripción

“2-(3,4-Dichlorophenyl)pyrrolidine” is a chemical compound with the CAS Number: 298690-82-1 . It has a molecular weight of 216.11 and its molecular formula is C10H11Cl2N .

Molecular Structure Analysis

The molecular structure of “2-(3,4-Dichlorophenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is 1S/C10H11Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 .Physical And Chemical Properties Analysis

“2-(3,4-Dichlorophenyl)pyrrolidine” is a solid compound . Its SMILES string representation is Clc1ccc(cc1Cl)C2CCCN2 .Aplicaciones Científicas De Investigación

Pharmacology: Antimicrobial Agents

2-(3,4-Dichlorophenyl)pyrrolidine has been explored for its potential as an antimicrobial agent. The pyrrolidine scaffold is known to contribute significantly to the antibacterial activity of compounds. Studies have shown that the introduction of certain substituents to the pyrrolidine ring can enhance this activity .

Neuroscience: Modulation of Neurotransmitter Systems

This compound has been investigated for its ability to interact with neurotransmitter systems in the brain, which could be beneficial for treating neurological disorders. The dichlorophenyl group may influence the binding affinity to various neurotransmitter receptors .

Cancer Research: Antiproliferative Properties

The pyrrolidine core structure, including derivatives like 2-(3,4-Dichlorophenyl)pyrrolidine, has been studied for its antiproliferative effects against various cancer cell lines. This research is crucial for the development of new chemotherapeutic agents .

Drug Design: Enhancing Drug-Like Properties

In drug discovery, the pyrrolidine ring is valued for its ability to improve the drug-like properties of molecules, such as solubility and metabolic stability. This makes 2-(3,4-Dichlorophenyl)pyrrolidine a valuable intermediate in the design of new drugs .

Chemical Synthesis: Building Block for Complex Molecules

Due to its structural versatility, 2-(3,4-Dichlorophenyl)pyrrolidine serves as a building block for the synthesis of more complex molecules. Its presence in a compound can introduce chirality and influence the overall three-dimensional shape of the molecule .

Material Science: Organic Electronic Materials

The pyrrolidine ring system is being explored in the field of organic electronics. Compounds containing this ring can be used in the development of organic semiconductors, which are essential for creating flexible electronic devices .

Enzyme Inhibition: Therapeutic Enzyme Targets

Pyrrolidine derivatives, including 2-(3,4-Dichlorophenyl)pyrrolidine, are known to exhibit enzyme inhibitory activities. This is particularly relevant in the development of drugs targeting enzymes involved in disease pathways .

Chemical Biology: Probe Development

This compound can also be used in chemical biology as a probe to study biological systems. By tagging it with fluorescent groups or other markers, researchers can track its interaction with proteins and other biomolecules .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring, such as 2-(3,4-dichlorophenyl)pyrrolidine, are known to interact with various biological targets . The specific target can vary depending on the compound’s structure and the presence of additional functional groups .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a manner that is influenced by the stereochemistry of the molecule and the spatial orientation of substituents . This interaction can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These activities suggest that 2-(3,4-Dichlorophenyl)pyrrolidine may interact with multiple biochemical pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like 2-(3,4-dichlorophenyl)pyrrolidine is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s worth noting that pyrrolidine derivatives have been reported to exhibit a wide range of biological activities , suggesting that 2-(3,4-Dichlorophenyl)pyrrolidine may have diverse effects at the molecular and cellular levels.

Action Environment

It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors , which could potentially be affected by environmental conditions.

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTITXVXGJJQFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392553 | |

| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)pyrrolidine | |

CAS RN |

298690-82-1 | |

| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-(2-methyl-3-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B1364332.png)

![3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1364347.png)

![2-[(Diallylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364350.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-(dimethylamino)-1-penten-3-one](/img/structure/B1364351.png)

![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1364358.png)

![2-[[2-[(2-Carboxycyclohexanecarbonyl)amino]cyclohexyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364370.png)

![Methyl 2-(benzoylamino)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B1364374.png)